5-Chloro-6-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
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Overview
Description
5-Chloro-6-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a chloro group, a piperazine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multi-step organic reactions. The starting materials may include pyridine derivatives, piperazine, and pyrimidine compounds. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations. The process may also involve purification steps such as crystallization, distillation, or chromatography to achieve the required product quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilizing its unique properties in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-Chloro-6-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine, piperazine, and pyrimidine derivatives that share structural features with 5-Chloro-6-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile.
Uniqueness
What sets this compound apart is its specific combination of functional groups and rings, which confer unique chemical and biological properties. This uniqueness makes it a valuable subject of study for developing new materials, drugs, and chemical processes.
Properties
Molecular Formula |
C19H21ClN6O |
---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
5-chloro-6-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H21ClN6O/c20-16-9-14(11-21)12-22-19(16)26-5-3-25(4-6-26)18-10-17(23-13-24-18)15-1-7-27-8-2-15/h9-10,12-13,15H,1-8H2 |
InChI Key |
LOLJJMSIAZINIY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC(=NC=N2)N3CCN(CC3)C4=C(C=C(C=N4)C#N)Cl |
Origin of Product |
United States |
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